molecular formula C13H19NO B1360213 1-(2-Phenoxyethyl)piperidine CAS No. 74-41-9

1-(2-Phenoxyethyl)piperidine

Cat. No.: B1360213
CAS No.: 74-41-9
M. Wt: 205.3 g/mol
InChI Key: RSUFKEGMFFPMIB-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)piperidine is a chemical compound that belongs to the class of phenoxyalkyl amines. This compound is characterized by the presence of a piperidine ring attached to a phenoxyethyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse pharmacological activities, including antitussive, anticancer, and anticholinergic properties .

Mechanism of Action

Target of Action

1-(2-Phenoxyethyl)piperidine is a derivative of phenoxyethyl piperidine, which has been found to have various pharmacological activities . The primary targets of this compound are believed to be the estrogen receptors, as it is widely used in selective estrogen receptor modulator (SERM) drugs . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and other physiological functions .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the estrogen receptors. It acts as a modulator, meaning it can either block or activate the receptors depending on the context . This allows it to have a variety of effects, from antitussive to anticancer properties . Additionally, it has been suggested that these compounds exhibit high anticholinergic and H3 inverse agonistic activities .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with estrogen receptors and its anticholinergic and H3 inverse agonistic activities . The exact pathways and their downstream effects can vary depending on the specific context and the other compounds present. It is known that modulation of estrogen receptors can affect a wide range of physiological processes, including reproductive function, bone health, and cardiovascular health .

Pharmacokinetics

It is known that the compound’s pharmacokinetic properties can impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are varied due to its ability to modulate estrogen receptors and its anticholinergic and H3 inverse agonistic activities . These effects can range from changes in reproductive function to potential anticancer properties . The exact effects can depend on a variety of factors, including the specific context and the presence of other compounds.

Safety and Hazards

1-(2-Phenoxyethyl)piperidine is harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause cancer and may damage fertility or the unborn child .

Future Directions

Piperidine derivatives have been found to have a wide range of biological and pharmaceutical activity . They are being utilized in different therapeutic applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biochemical Analysis

Biochemical Properties

1-(2-Phenoxyethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to exhibit high anticholinergic and H3 inverse agonistic activities . It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibiting their activity and thereby affecting cholinergic signaling pathways . Additionally, this compound has been found to bind to estrogen receptors, modulating their activity and potentially influencing estrogen-related cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in certain cancer cell lines by activating caspase-3 and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . Furthermore, this compound has been shown to modulate the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby affecting cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity and preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound interacts with estrogen receptors, acting as a selective estrogen receptor modulator (SERM) and influencing gene expression related to estrogen signaling . The compound’s ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent modulation of estrogen receptor signaling . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory retention by inhibiting acetylcholinesterase activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without inducing adverse effects. These findings underscore the importance of careful dosage optimization in the development of this compound-based therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process involves the formation of intermediate metabolites, which are further processed and excreted from the body. The interaction of this compound with cytochrome P450 enzymes can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Specific targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes . For example, the compound’s localization in the nucleus allows it to interact with estrogen receptors and modulate gene expression, while its presence in the mitochondria can influence cellular metabolism and energy production .

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-phenoxyethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Reaction of Piperidine with 2-Phenoxyethyl Bromide:

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions and their conditions are as follows:

Comparison with Similar Compounds

1-(2-Phenoxyethyl)piperidine can be compared with other similar compounds, such as 4-(2-Phenoxyethyl)morpholine and other phenoxyalkyl amines. Some of the key differences and similarities are as follows:

Properties

IUPAC Name

1-(2-phenoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUFKEGMFFPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224786
Record name Piperidine, 1-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-41-9
Record name 1-(2-Phenoxyethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(2-phenoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 2-phenoxyethyl bromide thus obtained, 7.92 g of piperidine and 12.86 g of potassium carbonate was added into 100 ml of ethyl alcohol and stirred for 6 hours at 100° C. The mixture obtained was filtered and condensed under reduced pressure to give 18.4 g of 1-(2-phenoxyethyl)piperidine having a boiling point of 111° C. to 112° C. at 7 mmHg in a yield of 90%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step Two
Quantity
12.86 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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